PRO-F

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H29N3O5S |

|---|---|

Peso molecular |

591.7 g/mol |

Nombre IUPAC |

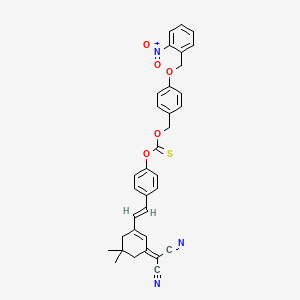

2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C34H29N3O5S/c1-34(2)18-26(17-28(19-34)29(20-35)21-36)8-7-24-9-15-31(16-10-24)42-33(43)41-22-25-11-13-30(14-12-25)40-23-27-5-3-4-6-32(27)37(38)39/h3-17H,18-19,22-23H2,1-2H3/b8-7+ |

Clave InChI |

IAJLUUONVNOGRG-BQYQJAHWSA-N |

SMILES isomérico |

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OC(=S)OCC3=CC=C(C=C3)OCC4=CC=CC=C4[N+](=O)[O-])C |

SMILES canónico |

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OC(=S)OCC3=CC=C(C=C3)OCC4=CC=CC=C4[N+](=O)[O-])C |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Prostaglandin F (PRO-F): A Technical Guide

This guide provides an in-depth exploration of the discovery and synthesis of Prostaglandin F (PRO-F), with a particular focus on Prostaglandin F2α (PGF2α), a pivotal member of this class of lipid compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the history, biochemistry, and synthesis of these potent biological mediators.

Discovery and Historical Context

The journey to understanding prostaglandins began in the 1930s with the independent observations of Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt.[1] They identified a substance in human seminal fluid that could induce smooth muscle contraction and lower blood pressure.[2][3] Von Euler named this substance "prostaglandin," believing it originated from the prostate gland.[2][3][4] It was later determined that the seminal vesicles are the primary source of prostaglandins in semen.[5]

For several decades, the precise chemical nature and biological origins of prostaglandins remained elusive. The breakthrough came in the 1950s and 1960s through the pioneering work of Sune K. Bergström and his graduate student Bengt I. Samuelsson at the Karolinska Institute in Sweden.[2][6] Bergström successfully purified several prostaglandins and, using techniques like countercurrent extraction, gas chromatography, and mass spectrometry, elucidated their chemical structures.[2] A significant finding from their research was that prostaglandins are synthesized from unsaturated fatty acids, specifically arachidonic acid.[2]

Further research by Samuelsson detailed the metabolic pathways of prostaglandins, identifying the unstable endoperoxide intermediates (now known as PGG2 and PGH2) that are formed from arachidonic acid by the enzyme cyclo-oxygenase.[2] In the United Kingdom, John R. Vane's work in the 1970s was instrumental in discovering that aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclo-oxygenase enzyme, thus blocking prostaglandin synthesis.[5]

The collective contributions of Bergström, Samuelsson, and Vane to the understanding of prostaglandins and related biologically active substances were recognized with the Nobel Prize in Physiology or Medicine in 1982.[2][7] The first total chemical synthesis of PGF2α and PGE2 was achieved by E.J. Corey in 1969, a landmark in organic chemistry that opened the door for the production of these compounds for research and therapeutic use.[5]

Biosynthesis of Prostaglandin F2α

The biosynthesis of PGF2α is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. The pathway then proceeds through the action of cyclooxygenases to form the prostaglandin endoperoxide intermediate, PGH2, which can then be converted to PGF2α through several distinct routes.

From Arachidonic Acid to PGH2

The initial and rate-limiting step in the synthesis of all prostanoids, including PGF2α, is the liberation of arachidonic acid from membrane phospholipids. This is primarily catalyzed by the enzyme phospholipase A2 (PLA2).[8][9] Once released, arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of prostaglandin H synthase, more commonly known as cyclooxygenase (COX).[8][10] There are two main isoforms of this enzyme, COX-1 and COX-2, which have different expression patterns and physiological roles.[10]

Enzymatic Conversion to PGF2α

PGH2 is a crucial branching point in the prostanoid synthesis pathway and can be converted to PGF2α through three main enzymatic pathways:

Pathway 1: Direct Reduction of PGH2

PGH2 can be directly reduced to PGF2α by the action of an enzyme with PGH 9-, 11-endoperoxide reductase activity. This activity has been attributed to enzymes belonging to the aldo-keto reductase (AKR) family, specifically AKR1C3, which is also known as PGF synthase.[1][2][11] Additionally, glutathione S-transferases (GSTs) have been shown to catalyze the direct reduction of PGH2 to PGF2α.[12]

Pathway 2: Reduction of PGE2

Prostaglandin E2 (PGE2), which is also synthesized from PGH2, can be converted to PGF2α through the reduction of its 9-keto group. This reaction is catalyzed by PGE2 9-ketoreductase.[13] This enzymatic activity is carried out by members of the aldo-keto reductase family, including AKR1C1 and AKR1C2.[1][2]

Pathway 3: Reduction of PGD2

Prostaglandin D2 (PGD2), another derivative of PGH2, can be converted to 9α,11β-PGF2, a stereoisomer of PGF2α, through the action of PGD2 11-ketoreductase.[7] This enzyme also belongs to the AKR family, with AKR1C3 being a key enzyme in this conversion.[2][11]

The following diagram illustrates the biosynthetic pathways leading to PGF2α.

Quantitative Data on PGF2α Synthesis Enzymes

The following table summarizes key quantitative parameters for some of the enzymes involved in the synthesis of PGF2α.

| Enzyme | Source | Substrate | Km | Optimal pH | Specific Activity |

| PGE2 9-Ketoreductase | Human Brain | PGE2 | 1.0 mM | 6.5 - 7.5 | - |

| PGE2 9-Ketoreductase | Rabbit Kidney | PGE2 | 0.32 mM | ~7.5 | - |

| PGE2 9-Ketoreductase | Human Decidua Vera | PGE2 | - | - | 3.2 - 155 pmol/min/mg protein |

| PGD2 11-Ketoreductase | Rabbit Liver | PGD2 | - | 7.0 - 7.5 | - |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the enzymes involved in PGF2α synthesis.

Assay for PGE2 9-Ketoreductase Activity

Principle: The activity of PGE2 9-ketoreductase is determined by measuring the conversion of PGE2 to PGF2α in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) cofactor.

Procedure Outline:

-

A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5), NADPH, and the enzyme source (e.g., purified enzyme or tissue homogenate).

-

The reaction is initiated by the addition of the substrate, PGE2.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

The reaction is terminated, often by acidification.

-

The product, PGF2α, is extracted from the reaction mixture using an organic solvent.

-

The amount of PGF2α formed is quantified using methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA).[13]

The following diagram illustrates a general workflow for an enzyme activity assay.

Assay for PGD2 11-Ketoreductase Activity

Principle: The activity of PGD2 11-ketoreductase is measured by monitoring the conversion of PGD2 to 9α,11β-PGF2, which also requires NADPH as a cofactor.

Procedure Outline:

-

Similar to the PGE2 9-ketoreductase assay, a reaction mixture is prepared with a suitable buffer, NADPH, and the enzyme source.

-

The reaction is started by adding PGD2.

-

After incubation, the reaction is stopped.

-

The product is extracted and quantified. Due to the structural similarity between PGF2α and its stereoisomer, chromatographic methods like HPLC are essential for accurate quantification.[14]

Chemical Synthesis of Prostaglandin F2α: The Corey Synthesis

The total synthesis of PGF2α by E.J. Corey and his team in 1969 was a landmark achievement in organic synthesis.[4] It provided a practical route to produce prostaglandins and their analogs for research and clinical use. The synthesis is characterized by its stereocontrol, allowing for the creation of the correct three-dimensional structure of the molecule.

The Corey synthesis is a multi-step process that involves several key reactions, including:

-

Diels-Alder Reaction: To establish the initial stereochemistry of the cyclopentane ring.

-

Baeyer-Villiger Oxidation: To introduce an oxygen atom into the ring system.

-

Iodolactonization: To control the stereochemistry of the hydroxyl groups.

-

Wittig Reaction and Horner-Wadsworth-Emmons Reaction: To introduce the two side chains with the correct stereochemistry.

The synthesis starts from a relatively simple bicyclic compound and proceeds through a key intermediate known as the "Corey lactone," from which the final prostaglandin structure is elaborated.[15] The following diagram provides a high-level overview of the logic of a convergent chemical synthesis, such as the Corey synthesis.

References

- 1. Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin-E2-9-ketoreductase in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Kinetic mechanism of ketoreductase activity of prostaglandin F synthase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 9. Prostaglandin F2 alpha synthesis in the hippocampal mossy fiber synaptosomal preparation: I. Dependence in arachidonic acid, phospholipase A2, calcium availability and membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and partial characterization of prostaglandin D2 11-keto reductase in rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pro-Nerve Growth Factor (proNGF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro-Nerve Growth Factor (proNGF), the precursor to mature Nerve Growth Factor (NGF), has emerged as a critical signaling molecule in its own right, possessing distinct biological activities that are often contrary to its mature form. Initially considered an inactive precursor, proNGF is now recognized as a potent ligand that can modulate neuronal survival, differentiation, and apoptosis. Its role is particularly significant in the central nervous system, where it is the predominant form of NGF. The biological outcome of proNGF signaling is context-dependent, primarily determined by the differential expression of its receptors on the cell surface. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and signaling mechanisms of proNGF, along with detailed experimental protocols for its study.

Chemical Structure and Properties

ProNGF is a protein that exists as a non-covalently linked homodimer.[1] The monomer of human proNGF is a single, non-glycosylated polypeptide chain containing 224 amino acids.[1][2] However, it can also be glycosylated, which can affect its migration in SDS-PAGE.[3] The structure of proNGF consists of two main domains: an N-terminal pro-peptide and the C-terminal mature NGF domain. The pro-peptide is considered to be an intrinsically unstructured domain, which plays a role in the proper folding of the mature domain and in mediating interactions with specific receptors.[4] The mature NGF domain contains the characteristic cysteine-knot motif, which is composed of three disulfide bridges.[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of human proNGF.

| Property | Value | Reference(s) |

| Molecular Weight (Monomer) | ~25 kDa (non-glycosylated), ~32 kDa (glycosylated) | [2][3] |

| Molecular Weight (Dimer) | ~50-60 kDa | [1][3] |

| Isoelectric Point (pI) | ~8.1 | [6] |

| Structure | Non-covalently linked homodimer | [1] |

Binding Affinities and Pharmacokinetics

The biological activity of proNGF is dictated by its binding to specific cell surface receptors. The following tables detail the binding affinities of proNGF and related molecules to their receptors and binding partners, as well as the pharmacokinetic properties of mature NGF, which can provide some context for the behavior of proNGF in vivo. Specific pharmacokinetic data for proNGF is limited, though its stability and half-life can be influenced by binding to proteins such as α2-macroglobulin.[7]

Table 1: Binding Affinities (Kd)

| Ligand | Receptor/Binding Partner | Dissociation Constant (Kd) | Reference(s) |

| proNGF | p75NTR/sortilin complex | 160 pM | [3] |

| mature NGF | p75NTR | 1 nM | [3] |

| mature NGF | TrkA | ~10⁻¹¹ M | [6] |

| mature NGF | α2-macroglobulin | 172 nM | [8] |

| ATP | proNGF | 39.7 µM | [4] |

| Mg²⁺ | ATP | 21.8 µM | [4] |

Table 2: Pharmacokinetic Properties of Mature NGF (in rats)

| Parameter | Route of Administration | Value | Reference(s) |

| Distribution Half-life (t½α) | Intravenous (IV) | ~5.4 minutes | [3] |

| Elimination Half-life (t½β) | Intravenous (IV) | 2.3 hours | [3] |

| Elimination Half-life (t½β) | Subcutaneous (SC) | 4.5 hours | [3] |

Signaling Pathways

ProNGF can elicit opposing biological responses—either promoting cell survival and differentiation or inducing apoptosis. This dual functionality is primarily regulated by the type of receptors expressed on the target cell surface.

Pro-survival and Neurotrophic Signaling via TrkA

While mature NGF is the high-affinity ligand for Tropomyosin receptor kinase A (TrkA), proNGF can also bind to and activate this receptor, albeit with lower efficiency.[8] The activation of TrkA initiates signaling cascades that are generally associated with cell survival, growth, and differentiation.

The binding of proNGF (or NGF) to TrkA induces receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain.[9] This creates docking sites for adaptor proteins, leading to the activation of several downstream pathways:

-

Ras/MAPK Pathway: Recruitment of adaptor proteins like Shc and Grb2 activates Ras, which in turn activates the Raf-MEK-ERK cascade. This pathway is crucial for neuronal differentiation and survival.

-

PI3K/Akt Pathway: This pathway is a major contributor to the pro-survival effects of TrkA activation.

-

PLCγ Pathway: Activation of Phospholipase Cγ leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently activate protein kinase C (PKC).

Pro-apoptotic Signaling via p75NTR and Sortilin

ProNGF is a high-affinity ligand for the p75 neurotrophin receptor (p75NTR) when p75NTR forms a complex with the co-receptor sortilin. The formation of a ternary complex between proNGF, p75NTR, and sortilin triggers signaling cascades that lead to apoptosis.

The pro-domain of proNGF binds to sortilin, while the mature domain binds to p75NTR, effectively bridging the two receptors. This interaction leads to the activation of downstream signaling pathways, including:

-

JNK Pathway: Activation of c-Jun N-terminal kinase (JNK) is a key step in the pro-apoptotic signaling of the proNGF/p75NTR/sortilin complex.

-

RhoA Pathway: ProNGF stimulation can also lead to the activation of the small GTPase RhoA, which contributes to neuronal cell death.

Interestingly, p75NTR can also mediate cell survival through the activation of NF-κB, although this is more commonly associated with mature NGF binding in the absence of TrkA.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of proNGF.

Quantification of proNGF by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from commercially available sandwich ELISA kits for the quantitative determination of proNGF in samples such as serum, plasma, and cell culture supernatants.[7]

Materials:

-

ELISA plate pre-coated with a capture antibody specific for proNGF

-

Recombinant proNGF standard

-

Sample Diluent

-

Biotin-conjugated detection antibody specific for proNGF

-

Biotin-antibody Diluent

-

HRP-avidin conjugate

-

HRP-avidin Diluent

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

TMB Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. This typically involves reconstituting lyophilized standards and diluting concentrated buffers and antibodies.

-

Standard Curve Preparation: Create a serial dilution of the proNGF standard in Sample Diluent to generate a standard curve. A typical range might be from 10 ng/mL down to 0.156 ng/mL, with a blank (0 ng/mL).

-

Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

-

Incubation: Cover the plate and incubate for 2 hours at 37°C.

-

Detection Antibody Addition: Aspirate the liquid from each well. Add 100 µL of the diluted Biotin-antibody to each well.

-

Incubation: Cover the plate and incubate for 1 hour at 37°C.

-

Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of Wash Buffer.

-

HRP-avidin Addition: Add 100 µL of the diluted HRP-avidin solution to each well.

-

Incubation: Cover the plate and incubate for 1 hour at 37°C.

-

Washing: Aspirate the liquid and wash each well five times with Wash Buffer.

-

Substrate Reaction: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

-

Calculation: Plot the absorbance values of the standards against their concentrations to create a standard curve. Use this curve to determine the concentration of proNGF in the unknown samples.

Analysis of proNGF by Western Blotting

This protocol provides a general procedure for the detection of proNGF in cell lysates or tissue homogenates.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

SDS-PAGE running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against proNGF

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford).

-

Mix the desired amount of protein (e.g., 20-50 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against proNGF (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Assessment of proNGF-induced Cell Viability and Apoptosis

This section describes two common methods to assess the biological activity of proNGF on cultured cells, such as PC12 cells.

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells (e.g., PC12 cells at 7,500 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with serum-free medium containing different concentrations of proNGF, mature NGF (as a control), and a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Principle: Trypan blue is a vital stain that is excluded by viable cells with intact cell membranes. Dead cells, with compromised membranes, take up the dye and appear blue.

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with proNGF as described for the MTT assay.

-

Cell Harvesting: After the treatment period, collect the cells from each well.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of dead cells: (Number of blue cells / Total number of cells) x 100.

Conclusion

ProNGF is a multifaceted signaling molecule with a complex and context-dependent role in cellular function. Its ability to induce either survival or apoptosis through distinct receptor complexes and downstream signaling pathways makes it a molecule of significant interest in both fundamental neuroscience and drug development. The balance between proNGF and mature NGF, and the expression levels of their respective receptors, are critical determinants of cellular fate in both physiological and pathological conditions, including neurodegenerative diseases and cancer. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the intricate biology of proNGF.

References

- 1. Biological activity of nerve growth factor precursor is dependent upon relative levels of its receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of nerve growth factor (NGF) following different routes of administration to adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Nerve Growth Factor Precursor Is Dependent upon Relative Levels of Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pro-Nerve Growth Factor (proNGF) and NGF Binding Protein, α2-Macroglobulin, Differentially Regulates p75 and TrkA Receptors and Is Relevant to Neurodegeneration Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nerve growth factor precursor proNGF exhibits neurotrophic activity but is less active than mature nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] ProNGF, but Not NGF, Switches from Neurotrophic to Apoptotic Activity in Response to Reductions in TrkA Receptor Levels | Semantic Scholar [semanticscholar.org]

- 7. pnas.org [pnas.org]

- 8. ProNGF, but Not NGF, Switches from Neurotrophic to Apoptotic Activity in Response to Reductions in TrkA Receptor Levels [mdpi.com]

- 9. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

Ambiguity of "PRO-F" Prevents Comprehensive Analysis

A thorough analysis of the cellular targets and binding affinity for a compound designated "PRO-F" cannot be completed at this time due to the ambiguous nature of the term. Scientific literature and chemical databases do not identify a single, specific molecule by this abbreviation. The term could potentially refer to a wide range of substances, including but not limited to perfluorinated compounds, peptide fragments, or even stand as an internal project name not yet in the public domain.

To provide a detailed and accurate technical guide as requested, the precise chemical identity of "this compound" is required. However, to illustrate the depth of analysis that can be provided once this information is available, this document will use the peptide Arg-Pro-Pro-Gly-Phe (RPPGF) as an example, based on available research. RPPGF is a known inhibitor of thrombin-induced platelet activation.

Illustrative Technical Guide: The Cellular Targets and Binding Affinity of Arg-Pro-Pro-Gly-Phe (RPPGF)

This guide provides an in-depth overview of the cellular targets, binding affinity, and mechanism of action for the peptide Arg-Pro-Pro-Gly-Phe (RPPGF).

Cellular Targets

RPPGF has been identified as a bifunctional inhibitor of thrombin, targeting two key components of the coagulation cascade:

-

α-thrombin: RPPGF directly binds to the active site of α-thrombin, a serine protease that plays a crucial role in blood clotting by converting fibrinogen to fibrin.

-

Protease-Activated Receptor 1 (PAR1): RPPGF also interacts with the extracellular domain of PAR1, the primary thrombin receptor on platelets. This interaction prevents thrombin from cleaving and activating the receptor.[1]

Binding Affinity

The binding affinity of RPPGF for its targets has been quantified through various assays. The following table summarizes the available quantitative data.

| Target | Parameter | Value | Species |

| α-thrombin | K_i | 1.75 ± 0.03 mM | Not Specified |

| PAR1 | IC_50 | 20 µM | Not Specified |

| rPAR1EC | IC_50 | 50 µM | Recombinant Human |

Table 1: Binding Affinity of RPPGF for its Cellular Targets.[1]

Mechanism of Action and Signaling Pathway

RPPGF exerts its inhibitory effects through a dual mechanism. At high concentrations, it acts as a competitive inhibitor of α-thrombin by binding to its active site.[1] This interaction involves the formation of a parallel beta-strand with residues Ser214-Gly216 and interactions with the catalytic triad (His57, Asp189, and Ser195).[1]

At lower concentrations, RPPGF inhibits thrombin's activation of platelets by blocking the cleavage of PAR1.[1] It achieves this by binding to the thrombin cleavage site on the receptor.[1] This prevents the conformational change in PAR1 that would typically initiate intracellular signaling cascades leading to platelet aggregation.

Experimental Protocols

The binding affinities and mechanism of action for RPPGF were likely determined using the following standard biochemical and cellular assays:

a) Enzyme Inhibition Assay (for K_i determination):

-

Principle: This assay measures the effect of an inhibitor on the rate of an enzyme-catalyzed reaction. For RPPGF, a competitive inhibition assay would be used.

-

Methodology:

-

A known concentration of α-thrombin is incubated with a chromogenic substrate (e.g., Sar-Pro-Arg-p-nitroanilide).

-

The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the increase in absorbance over time.

-

The experiment is repeated with increasing concentrations of RPPGF.

-

The inhibition constant (K_i) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[1]

-

b) Competitive Binding Assay (for IC_50 determination):

-

Principle: This assay measures the ability of an unlabeled compound (RPPGF) to compete with a labeled compound for binding to a target receptor (PAR1).

-

Methodology:

-

The recombinant extracellular domain of PAR1 (rPAR1EC) is immobilized on microtiter plates.

-

A labeled version of a known PAR1 ligand (e.g., biotinylated RPPGF or a biotinylated PAR1 agonist peptide) is added at a fixed concentration.

-

Increasing concentrations of unlabeled RPPGF are added to compete for binding.

-

After incubation and washing steps, the amount of bound labeled ligand is quantified (e.g., using a streptavidin-HRP conjugate and a colorimetric substrate).

-

The IC_50 value, the concentration of RPPGF that inhibits 50% of the labeled ligand binding, is determined from the resulting dose-response curve.[1]

-

This illustrative guide on RPPGF demonstrates the type of detailed information that can be provided for a specific compound. Once the identity of "this compound" is clarified, a similarly comprehensive technical whitepaper can be developed.

References

Early in vitro studies of PRO-F

An In-Depth Technical Guide to the Early In Vitro Evaluation of Pro-Fibrotic Factors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), can lead to organ dysfunction and failure. Understanding the mechanisms by which pro-fibrotic factors (PRO-F) drive this process is critical for the development of effective anti-fibrotic therapies. Early in vitro studies are fundamental in elucidating these mechanisms, providing a controlled environment to investigate cellular and molecular responses to fibrotic stimuli. This guide details the core methodologies, data presentation strategies, and key signaling pathways involved in the initial in vitro assessment of pro-fibrotic agents.

Key Cellular Models in Pro-Fibrotic Research

The choice of cell model is crucial for obtaining clinically relevant data. Primary human cells are often preferred for their physiological relevance, though cell lines are valuable for high-throughput screening and mechanistic studies.

-

Fibroblasts and Myofibroblasts: These are the principal effector cells in fibrosis, responsible for the bulk of ECM production. Studies often utilize primary lung fibroblasts from healthy donors or patients with idiopathic pulmonary fibrosis (IPF), as well as immortalized cell lines.[1] The transition of fibroblasts to a more contractile and secretory myofibroblast phenotype is a hallmark of fibrosis.

-

Hepatic Stellate Cells (HSCs): In the liver, HSCs are the primary source of myofibroblasts following injury.[2][3][4][5] Their activation and transdifferentiation are key events in liver fibrogenesis.[5]

-

Epithelial Cells: Alveolar epithelial cells in the lung and tubular epithelial cells in the kidney can undergo epithelial-to-mesenchymal transition (EMT), contributing to the myofibroblast population.

-

Co-culture Systems: To mimic the complex cellular interactions within tissues, co-culture models are employed. For instance, the Transwell system can be used to study the interplay between epithelial cells and fibroblasts.[1]

-

Organoids: Three-dimensional (3D) organoid models, such as human hepatic organoids, offer a more physiologically relevant system by incorporating multiple cell lineages and preserving tissue architecture.[2][3][4][6]

Experimental Protocols for Assessing Pro-Fibrotic Activity

Detailed methodologies are essential for the reproducibility and interpretation of in vitro studies. Below are protocols for key experiments used to characterize the effects of pro-fibrotic factors.

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is fundamental for assessing the ability of a compound to induce a myofibroblast phenotype.

Objective: To quantify the differentiation of fibroblasts into myofibroblasts in response to a pro-fibrotic stimulus.

Methodology:

-

Cell Culture: Primary human fibroblasts (e.g., lung, dermal) are seeded in 24- or 96-well plates at a density of 2 x 104 cells/cm2 in fibroblast growth medium.

-

Starvation: Once confluent, cells are washed with phosphate-buffered saline (PBS) and cultured in serum-free medium for 24 hours to synchronize the cell cycle.

-

Stimulation: The medium is replaced with fresh serum-free medium containing the pro-fibrotic factor (e.g., TGF-β1 at 5 ng/mL as a positive control) and varying concentrations of the test compound ("this compound").

-

Incubation: Cells are incubated for 48-72 hours.

-

Analysis:

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a key myofibroblast marker. Nuclei are counterstained with DAPI.

-

Western Blotting: Cell lysates are collected to quantify the protein expression of α-SMA, collagen type I, and fibronectin.

-

Quantitative PCR (qPCR): RNA is extracted to measure the gene expression levels of ACTA2 (α-SMA), COL1A1 (collagen I), and FN1 (fibronectin).

-

Extracellular Matrix (ECM) Deposition Assay

This assay quantifies the production and deposition of key ECM components.

Objective: To measure the effect of a pro-fibrotic factor on the synthesis and accumulation of collagen and other ECM proteins.

Methodology:

-

Cell Culture and Stimulation: Follow steps 1-4 of the FMT assay protocol.

-

Analysis:

-

Picro-Sirius Red Staining: For collagen quantification, the cell layer is fixed and stained with Picro-Sirius Red. The stain is then eluted, and the absorbance is measured spectrophotometrically.

-

ELISA: The cell culture supernatant is collected to measure the secreted levels of soluble collagen, fibronectin, and other ECM proteins using specific enzyme-linked immunosorbent assays (ELISAs).

-

Hydroxyproline Assay: Total collagen content in the cell layer can be determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Cell Migration (Wound Healing) Assay

Fibroblast migration is a key process in tissue repair and fibrosis.

Objective: To assess the effect of a pro-fibrotic factor on the migratory capacity of fibroblasts.

Methodology:

-

Cell Culture: Fibroblasts are grown to a confluent monolayer in 6- or 12-well plates.

-

"Wound" Creation: A sterile pipette tip is used to create a linear scratch in the monolayer.

-

Stimulation: The cells are washed to remove debris and incubated with medium containing the pro-fibrotic factor.

-

Imaging: Images of the scratch are captured at time 0 and at regular intervals (e.g., every 12-24 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time using image analysis software.

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is essential for comparison and interpretation.

Table 1: Effect of this compound on Myofibroblast Marker Expression

| Treatment | Concentration | α-SMA Expression (Fold Change vs. Control) | COL1A1 Gene Expression (Fold Change vs. Control) | Fibronectin Secretion (ng/mL) |

| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 50 ± 5 |

| TGF-β1 | 5 ng/mL | 8.5 ± 0.7 | 12.3 ± 1.1 | 450 ± 30 |

| This compound | 1 µM | 4.2 ± 0.4 | 6.8 ± 0.5 | 280 ± 25 |

| This compound | 10 µM | 7.9 ± 0.6 | 11.5 ± 0.9 | 420 ± 35 |

| This compound | 100 µM | 8.3 ± 0.8 | 12.1 ± 1.0 | 445 ± 40 |

Data are presented as mean ± standard deviation (n=3).

Table 2: Impact of this compound on Fibroblast Migration

| Treatment | Concentration | Wound Closure at 24h (%) |

| Control | - | 25 ± 4 |

| PDGF | 20 ng/mL | 85 ± 7 |

| This compound | 1 µM | 45 ± 5 |

| This compound | 10 µM | 78 ± 6 |

| This compound | 100 µM | 82 ± 8 |

Data are presented as mean ± standard deviation (n=3).

Signaling Pathways in Fibrosis

Understanding the signaling pathways activated by pro-fibrotic factors is crucial for identifying therapeutic targets.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a master regulator of fibrosis.[1][7] Its signaling is primarily mediated through the canonical Smad pathway.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerve Growth Factor (NGF) is a well-characterized neurotrophin crucial for the survival, differentiation, and maintenance of neurons. However, its precursor, pro-Nerve Growth Factor (pro-NGF), has emerged as a significant signaling molecule in its own right, often with opposing biological effects to its mature form. While NGF predominantly promotes neuronal survival through its interaction with the TrkA receptor, pro-NGF can induce apoptosis by signaling through a receptor complex involving p75NTR and sortilin.[1][2][3][4] This dual functionality has positioned the pro-NGF signaling axis as a critical area of investigation for a range of pathologies, including neurodegenerative diseases and cancer, making it a compelling target for drug development. This guide provides a comprehensive technical overview of pro-NGF, its analogs, and related compounds, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Quantitative Data: Binding Affinities of pro-NGF and Related Molecules

The interaction of pro-NGF with its receptors is a key determinant of its biological activity. The following table summarizes the binding affinities (dissociation constants, Kd) of pro-NGF and related molecules to their primary receptors.

| Ligand | Receptor(s) | Binding Affinity (Kd) | Notes |

| pro-NGF | p75NTR | ~160 pM[2] - 1 nM | High affinity; interaction is central to pro-apoptotic signaling. |

| pro-NGF | TrkA | Lower affinity than NGF | The extent of pro-NGF's neurotrophic activity via TrkA is debated.[3][5][6] |

| pro-NGF | Sortilin | ~0.1 - 1 µM | Forms a ternary complex with p75NTR to mediate apoptosis.[2] |

| Mature NGF | TrkA | High affinity | Promotes neuronal survival and differentiation. |

| Mature NGF | p75NTR | ~1 nM to hundreds of nM | Lower affinity than pro-NGF.[2] |

| α2-Macroglobulin (α2M) | Mature NGF | ~172 nM[7] | α2M is a binding protein that can modulate NGF activity.[7] |

| Monoclonal Antibody (AD11) | Mature NGF | High affinity | Shows thousand-fold lower affinity for pro-NGF.[2] |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for pro-NGF Quantification

This protocol outlines a sandwich ELISA for the quantitative determination of human pro-NGF concentrations.

Materials:

-

pro-NGF ELISA Kit (containing pre-coated plate, standard, biotin-antibody, HRP-avidin, diluents, wash buffer, TMB substrate, and stop solution)

-

Deionized or distilled water

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation:

-

Prepare Wash Buffer (1x) by diluting the concentrated Wash Buffer (25x) with deionized or distilled water.

-

Reconstitute the pro-NGF standard with Sample Diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation.

-

Prepare a dilution series of the standard using the Sample Diluent.

-

Dilute the Biotin-antibody (100x) and HRP-avidin (100x) with their respective diluents.

-

-

Assay Procedure:

-

Add 100 µL of standard or sample to each well of the pre-coated plate.

-

Incubate for 2 hours at 37°C.

-

Remove the liquid from each well. Do not wash.

-

Add 100 µL of Biotin-antibody (1x) to each well.

-

Incubate for 1 hour at 37°C.

-

Aspirate and wash each well 3 times with Wash Buffer (1x).

-

Add 100 µL of HRP-avidin (1x) to each well.

-

Incubate for 1 hour at 37°C.

-

Aspirate and wash each well 5 times with Wash Buffer (1x).

-

Add 90 µL of TMB Substrate to each well.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 5 minutes.[8]

-

TrkA Kinase Activity Assay

This protocol is for measuring TrkA kinase activity, useful for screening potential inhibitors.

Materials:

-

TrkA Assay Kit (containing purified recombinant TrkA enzyme, substrate, ATP, and kinase assay buffer)

-

Kinase-Glo® MAX detection reagent

-

Dithiothreitol (DTT)

-

White 96-well plate

-

Microplate reader capable of reading luminescence

Procedure:

-

Dilute the TrkA enzyme, substrate, ATP, and any test inhibitors in the Kinase Buffer.

-

In a 96-well plate, add 1 µl of the inhibitor or a vehicle control (e.g., 5% DMSO).

-

Add 2 µl of the diluted TrkA enzyme.

-

Add 2 µl of the substrate/ATP mix to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

Record the luminescence. The signal is inversely correlated with the amount of ADP produced and thus reflects the kinase activity.[9][10]

Immunoprecipitation and Western Blotting for TrkA Phosphorylation

This protocol is used to assess the phosphorylation state of TrkA, a key step in its activation.

Materials:

-

Cells expressing TrkA (e.g., PC12 cells)

-

Lysis buffer (e.g., 1% Nonidet P-40)

-

Anti-pan-Trk polyclonal antibody

-

Protein A-Sepharose beads

-

Anti-phosphotyrosine antibody (e.g., PY99)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection system

Procedure:

-

Culture cells and treat with appropriate ligands (e.g., NGF, pro-NGF, or inhibitors).

-

Lyse the cells in lysis buffer.

-

Incubate the cell lysates with an anti-pan-Trk antibody overnight at 4°C.

-

Add protein A-Sepharose beads to precipitate the Trk receptors.

-

Wash the beads and resuspend the immunoprecipitated proteins in sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with an anti-phosphotyrosine antibody to detect phosphorylated TrkA.

-

Use a secondary antibody conjugated to HRP and a chemiluminescence system for detection.[11]

Signaling Pathways and Visualizations

The biological outcomes of pro-NGF signaling are dictated by the receptor complexes it engages and the subsequent intracellular cascades.

pro-NGF Apoptotic Signaling Pathway

pro-NGF induces apoptosis by forming a ternary complex with p75NTR and sortilin. This engagement leads to the activation of downstream effectors such as JNK (c-Jun N-terminal kinases), ultimately culminating in cell death.[1][12]

NGF Survival Signaling Pathway

In contrast, mature NGF primarily signals through the TrkA receptor, leading to the activation of pro-survival pathways, including the Ras/MAPK and PI3K/Akt cascades.[13][14]

Experimental Workflow: Screening for pro-NGF Signaling Inhibitors

The following workflow illustrates a typical process for identifying and characterizing inhibitors of the pro-NGF apoptotic pathway.

References

- 1. proNGF, sortilin, and p75NTR: potential mediators of injury-induced apoptosis in the mouse dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and Structural Insight into proNGF Engagement of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human ProNGF: biological effects and binding profiles at TrkA, P75NTR and sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A Pro-Nerve Growth Factor (proNGF) and NGF Binding Protein, α2-Macroglobulin, Differentially Regulates p75 and TrkA Receptors and Is Relevant to Neurodegeneration Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELISA Kit [ABIN6973473] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Pro-FTY: A Tumor-Activated Prodrug of FTY720

An in-depth analysis of the safety and toxicity profile of a substance designated "PRO-F" requires a clear identification of the specific compound , as the term is used across various unrelated products and research areas. This guide synthesizes the available preclinical and clinical data for distinct entities referred to as "this compound" to provide a comprehensive overview for researchers, scientists, and drug development professionals.

A novel FTY720 prodrug, termed "pro-FTY," has been developed for targeted cancer therapy, particularly for breast cancer, including multidrug-resistant types. This prodrug utilizes a drug delivery system (DDS) that is activated by acrolein, a substance found in high concentrations specifically within cancer cells.[1]

Mechanism of Action:

Pro-FTY is designed to remain inactive in normal physiological conditions. Upon reaching the tumor microenvironment, the high concentration of acrolein triggers the release of the active drug, FTY720. FTY720 then exerts its anti-tumor effects by modulating sphingosine-1-phosphate (S1P) signaling pathways, which can induce apoptosis, inhibit angiogenesis, and alter the tumor-immune microenvironment.[1]

Preclinical Safety and Efficacy:

Preclinical studies have demonstrated that pro-FTY selectively inhibits the survival of breast cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel and doxorubicin.[1] Crucially, pro-FTY did not affect the survival of normal breast cell lines, suggesting a favorable safety profile.[1]

In vivo studies using mouse models with patient-derived xenograft tumors showed that intravenous administration of pro-FTY significantly suppressed tumor growth.[1] Mass spectrometric analysis revealed that the active form, FTY720, accumulated in tumors with minimal presence in the blood.[1] A significant finding was the absence of lymphocytopenia in pro-FTY-treated mice, a known side effect of systemic FTY720 administration.[1]

Experimental Protocols:

-

In Vitro Cell Viability: Breast cancer cell lines (ten types), multidrug-resistant cell lines (two types), and a normal mammary cell line were used to compare the half-maximal inhibitory concentration (IC50) values of pro-FTY with other drugs.[1]

-

Patient-Derived Organoids (PDOs): PDOs were established to assess the IC50 values of pro-FTY in a more clinically relevant model.[1]

-

In Vivo Efficacy and Safety: Mice bearing either syngeneic 4T1 cell tumors or patient-derived xenograft tumors were treated with pro-FTY. Tumor growth was monitored, and blood analysis, including mass spectrometry, was performed to evaluate drug distribution and systemic side effects like lymphocytopenia.[1] Pro-FTY was administered via tail vein injection at a dose of 240 nmol/day, five times a week for three weeks.[1]

Signaling Pathway Diagram:

Caption: Activation and mechanism of action of pro-FTY in tumor cells.

Prodiamine Pro F 0.29% Herbicide

Prodiamine Pro F is a dinitroaniline herbicide. The safety data sheet provides toxicological information for the active ingredient, prodiamine.

Toxicological Data:

| Parameter | Value | Species |

| Acute Toxicity | ||

| Inhalation LD50 | >1.8 mg/L (4 hours) | Rat |

| Irritation | ||

| Eye Contact | Mildly irritating | Rabbit |

| Skin Contact | Non-irritating | Rabbit |

| Sensitization | ||

| Skin Sensitization | Sensitizing | Guinea Pig |

| Reproductive/Developmental Effects | Fetal toxicity at high doses; developmental and maternal toxicity observed at 1 g/kg/day | Rat |

| Chronic/Subchronic Toxicity | Liver (alteration and enlargement) | Rat |

Table 1: Summary of Toxicological Data for Prodiamine.[2]

Experimental Protocols:

Standard toxicological testing protocols as per regulatory requirements for pesticides were likely followed to generate the data presented in the safety data sheet. These typically include acute toxicity studies (oral, dermal, inhalation), irritation and sensitization studies, and reproductive/developmental toxicity studies.[3][4]

This compound as a Photoactivatable H2S Donor

This compound is described as a photoactivatable hydrogen sulfide (H2S) donor with reactive oxygen species (ROS) scavenging capabilities.

Mechanism of Action:

This compound can be activated by light to release H2S and produce a fluorescent signal, allowing for real-time tracking of H2S release.[5] This activation does not consume endogenous substances.[5] The released H2S can protect cells from damage induced by excessive ROS.[5] It has been researched for its potential in promoting chronic wound healing in diabetic models.[5]

Experimental Workflow:

Caption: Experimental workflow of this compound as a photoactivatable H2S donor.

Other Mentions of "this compound"

The term "this compound" also appears in other contexts, which are important to distinguish:

-

Patient-Reported Outcomes: In clinical research, "this compound" can refer to the "Profile of Fatigue" or the frequency component of the Patient-Reported Outcomes version of the Common Terminology Criteria for Adverse Events (PRO-CTCAE).[6][7][8][9][10][11] These are measurement tools and not therapeutic agents.

-

Industrial Products: Safety data sheets for products like "PRO F 5W30" lubricant and "PENETRON INJECTION RESIN PART B" provide toxicological data for the chemical mixtures, not a specific active pharmaceutical ingredient.[12][13] For instance, "PRO F 5W30" is not expected to be hazardous to the environment, and based on available data, the classification criteria for acute toxicity are not met.[14]

-

Probiotic Formulations: "Sanolife this compound" is a probiotic preparation containing Bacillus subtilis, B. licheniformis, and B. pumilus, aimed at improving aquaculture outcomes.[15] The safety profile would relate to the specific bacterial strains used.

General Principles of Preclinical Safety Evaluation:

The safety and toxicity assessment of any new pharmaceutical compound, including any of the "this compound" entities intended for therapeutic use, would follow established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[16][17][18][19][20][21] These guidelines outline a comprehensive set of studies to identify potential risks like carcinogenicity, genotoxicity, and reproductive toxicity.[17]

The primary goals of preclinical safety evaluation are:

-

To identify a safe initial dose for human studies.[18]

-

To identify potential target organs for toxicity and assess the reversibility of any adverse effects.[18]

-

To establish safety parameters for clinical monitoring.[18]

A typical preclinical safety program involves a range of in vitro and in vivo studies, including:

-

Acute, Sub-acute, and Chronic Toxicity Studies: These studies evaluate the effects of single and repeated doses of a substance over different durations.[3][22][23]

-

Genotoxicity Studies: To assess the potential of a substance to cause genetic mutations.[20]

-

Carcinogenicity Studies: To evaluate the potential of a substance to cause cancer.[17][20]

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility and fetal development.[17][20]

-

Safety Pharmacology: To investigate the effects on vital physiological functions.[20]

-

Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) of the substance and its relationship to the observed toxic effects.[24]

The selection of animal species for testing is a critical aspect, and it should be a relevant species in which the test material is pharmacologically active.[19][25] Ethical considerations, including the principles of the 3Rs (Replacement, Reduction, and Refinement), are paramount in the design and conduct of animal studies.[3]

This guide highlights the necessity of precise nomenclature in scientific and clinical research. The safety and toxicity profile is intrinsically linked to the specific molecular entity, and the ambiguous term "this compound" underscores the importance of clear identification for accurate data interpretation and risk assessment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. labelsds.com [labelsds.com]

- 3. fiveable.me [fiveable.me]

- 4. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Feasibility of frequent monitoring of symptoms using the PRO-CTCAE in the NRG-BR004 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Noninvasive Vagus Nerve Stimulation on Fatigue in Participants With Primary Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ard.bmj.com [ard.bmj.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. xenum.com [xenum.com]

- 13. penetron.gr [penetron.gr]

- 14. usercontent.one [usercontent.one]

- 15. researchgate.net [researchgate.net]

- 16. Regulatory Guidelines for Conducting Toxicity Studies by ICH.pptx [slideshare.net]

- 17. ICH Official web site : ICH [ich.org]

- 18. co-labb.co.uk [co-labb.co.uk]

- 19. canadacommons.ca [canadacommons.ca]

- 20. ICH: safety | European Medicines Agency (EMA) [ema.europa.eu]

- 21. scribd.com [scribd.com]

- 22. 1.protocol for toxicity study | PPTX [slideshare.net]

- 23. biogem.it [biogem.it]

- 24. canadacommons.ca [canadacommons.ca]

- 25. fda.gov [fda.gov]

A Technical Guide to Pro-Nerve Growth Factor (pro-NGF) Signaling, Experimental Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth review of the current literature on pro-Nerve Growth Factor (pro-NGF), the precursor to Nerve Growth Factor (NGF). While NGF is known for its role in neuronal survival and differentiation, pro-NGF has emerged as a distinct biological entity with its own specific signaling pathways and functions, particularly in the realms of apoptosis, neuronal pruning, and cancer progression. This guide summarizes the core molecular mechanisms of pro-NGF, details key experimental protocols for its study, and presents quantitative data to support future research and therapeutic development.

Core Concepts: The Dual Nature of NGF Signaling

Nerve Growth Factor is synthesized as a precursor protein, pro-NGF.[1] This precursor can be cleaved to produce the mature NGF (mNGF), or it can be secreted and function in its unprocessed form. The biological activity of pro-NGF is fundamentally tied to its receptor binding profile, which is distinct from that of mNGF.

-

Mature NGF (mNGF) primarily signals by inducing the dimerization of the Tropomyosin receptor kinase A (TrkA), leading to cell survival and differentiation pathways.[1][2]

-

Pro-NGF exhibits a high affinity for the p75 neurotrophin receptor (p75NTR). The formation of a trimeric complex involving pro-NGF, p75NTR, and the co-receptor sortilin is a critical event that initiates signaling cascades often leading to apoptosis or other non-survival outcomes.[1][2]

This differential receptor engagement dictates the opposing cellular responses to the two forms of the neurotrophin, making the regulation of pro-NGF and its signaling pathways a critical area of investigation.

Pro-NGF Signaling Pathways

Pro-NGF signaling is multifaceted and context-dependent, influencing processes from neuronal apoptosis to cancer cell invasion. The primary pathways are initiated by the formation of the pro-NGF/p75NTR/Sortilin complex.

In the nervous system, pro-NGF is a key ligand for inducing apoptosis through p75NTR. This mechanism is crucial for developmental neuronal pruning and can be pathologically activated in neurodegenerative diseases. The binding of pro-NGF to the p75NTR/sortilin complex leads to the activation of downstream effectors that culminate in cell death.

Caption: Pro-NGF-induced apoptotic signaling cascade in neurons.

In contrast to its apoptotic role in neurons, pro-NGF signaling has been implicated in promoting invasion and metastasis in certain cancers, such as breast cancer.[2] In these cells, pro-NGF can engage TrkA, albeit with lower affinity than mNGF, or a complex of TrkA and sortilin to activate pathways that enhance cell migration and invasion.[1] This signaling axis often involves the activation of Src and Akt kinases.[1]

Caption: Pro-NGF signaling pathway promoting cancer cell invasion.

Quantitative Data Summary

The study of pro-NGF relies on precise quantitative measurements of its interactions and cellular effects. The following tables summarize key data from the literature.

Table 1: Receptor Binding Affinities

| Ligand | Receptor/Complex | Binding Affinity (Kd) | Cell Type/System | Reference |

|---|---|---|---|---|

| pro-NGF | p75NTR | ~0.2 - 1.0 nM | Neuronal Cells | |

| pro-NGF | TrkA | Low affinity (~100 nM) | Breast Cancer | [2] |

| mNGF | TrkA | ~10 - 100 pM | Various |

| mNGF | p75NTR | ~1.0 nM | Various | |

Table 2: Cellular Pro-Invasive Effects (Breast Cancer Models)

| Cell Line | Treatment | Metric | Result (Fold Change vs. Control) | Reference |

|---|---|---|---|---|

| MDA-MB-231 | pro-NGF | Matrigel Invasion Assay | 2.5 ± 0.4 | |

| MCF-7 | pro-NGF | Wound Healing Assay | 1.8 ± 0.3 |

| Hs578T | pro-NGF | Transwell Migration | 3.1 ± 0.6 | |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating pro-NGF function. Below are detailed methodologies for cornerstone experiments in this field.

This protocol is designed to verify the physical interaction between pro-NGF and its binding partners (p75NTR, Sortilin, TrkA) in a cellular context.

Methodology:

-

Cell Lysis: Culture cells of interest (e.g., PC12 cells for neuronal studies, or MDA-MB-231 for cancer) to ~90% confluency. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of the primary antibody (e.g., anti-p75NTR) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-pro-NGF, anti-Sortilin).

Caption: Experimental workflow for Co-Immunoprecipitation.

This protocol quantifies the invasive potential of cancer cells in response to pro-NGF stimulation.

Methodology:

-

Chamber Preparation: Use 24-well plate inserts with an 8.0 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane matrix) and allow it to solidify at 37°C.

-

Cell Preparation: Serum-starve the cancer cells (e.g., MDA-MB-231) for 12-24 hours. Harvest the cells and resuspend them in a serum-free medium at a density of 1 x 10^5 cells/mL.

-

Assay Setup: Add the serum-free cell suspension to the upper chamber of the Matrigel-coated insert. In the lower chamber, add a medium containing pro-NGF as a chemoattractant (e.g., 50 ng/mL). Use a serum-free medium as a negative control and a medium with 10% FBS as a positive control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol and stain them with Crystal Violet.

-

Analysis: Count the number of stained, invaded cells in several microscopic fields. Express the results as the average number of invaded cells per field or as a percentage of the control.

Conclusion and Future Directions

The precursor form of NGF, pro-NGF, is not merely an inactive pro-protein but a potent signaling molecule with distinct biological roles. Its ability to trigger apoptosis in neurons and promote invasion in cancer cells highlights its importance as a therapeutic target.[2] Future drug development efforts may focus on inhibiting pro-NGF processing, blocking its interaction with the p75NTR/sortilin complex, or developing antibodies that specifically neutralize pro-NGF without affecting mNGF's pro-survival functions. A deeper understanding of the downstream effectors and the tissue-specific expression of its receptors will be critical for designing targeted and effective therapies.

References

PRO-F: A Photoactivated Therapeutic Agent with Self-Reporting Capabilities for Advanced Wound Healing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "PRO-F" is associated with multiple distinct chemical entities in scientific literature. This document focuses specifically on This compound, the photoactivated, self-reporting hydrogen sulfide (H₂S) donor with a near-infrared (NIR) fluorescent report system , developed for therapeutic applications in chronic wound healing. The information presented herein is based on the assumption that this is the agent of interest.

Executive Summary

Hydrogen sulfide (H₂S) is an endogenous gasotransmitter recognized for its critical roles in cytoprotection, inflammation modulation, and vasodilation. However, its therapeutic application has been hampered by the challenges of controlled and targeted delivery. This compound emerges as a novel solution, functioning as a photoactivated H₂S donor that allows for precise spatiotemporal control over H₂S release. A key innovation in its design is a built-in near-infrared (NIR) fluorescent reporter system, which provides real-time feedback on the release of the therapeutic agent. Preclinical studies in diabetic wound models have demonstrated its potential to accelerate healing by mitigating oxidative stress and inflammation, positioning this compound as a promising candidate for advanced wound care therapies.

Molecular Profile and Mechanism of Action

This compound is a sophisticated molecular system designed for triggered therapeutic action and simultaneous monitoring. Its core structure integrates a photolabile caging group, a linker, an H₂S-donating moiety, and a NIR fluorophore.

Chemical Structure: C₃₄H₂₉N₃O₅S Molecular Weight: 591.68 g/mol

Photoactivated H₂S Release

The mechanism of action is predicated on the cleavage of a photolabile o-nitrobenzyl group upon light activation.[1][2] This event initiates a cascade that results in the simultaneous release of H₂S and the unmasking of the NIR fluorophore.

-

Photoactivation: Exposure to light (e.g., 365 nm) triggers the cleavage of the o-nitrobenzyl protecting group.[3]

-

1,6-Elimination Cascade: The removal of the protecting group initiates a 1,6-elimination reaction through a linker molecule.[4]

-

Simultaneous Release: This cascade culminates in the liberation of carbonyl sulfide (COS), which is rapidly hydrolyzed by ubiquitous carbonic anhydrase (CA) into H₂S, and the simultaneous release of the active NIR fluorophore.[1][5]

The dual-release mechanism is a significant advancement, as the fluorescent signal serves as a direct proxy for H₂S delivery, enabling real-time tracking of the therapeutic agent's release within a biological system.[3]

Therapeutic Rationale: Targeting Chronic Wounds

Chronic wounds, particularly in diabetic patients, are characterized by a pro-inflammatory and high-oxidative-stress environment that impairs the natural healing process.[2] this compound is designed to counteract these pathological conditions.

-

ROS Scavenging: The released H₂S is a potent antioxidant that can neutralize excessive reactive oxygen species (ROS) at the wound site, reducing cellular damage.[2][3]

-

Anti-inflammatory Action: H₂S has been shown to modulate inflammatory pathways, which can help resolve the sustained inflammation characteristic of chronic wounds.[2]

By addressing these key pathological factors, this compound promotes a microenvironment conducive to healing.

Preclinical Data and Efficacy

This compound has been evaluated in both in vitro and in vivo models, demonstrating its H₂S-releasing capability and therapeutic efficacy in promoting wound healing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

| Parameter | Value | Reference(s) |

| Fluorescence Properties | ||

| Excitation Wavelength (λex) | 530 nm | [3] |

| Emission Wavelength (λem) | 676 nm | [3] |

| Activation Wavelength | 365 nm | [3] |

| Release Efficiency | ||

| Intracellular H₂S Release | ~50% | [2][6] |

Table 1: Physicochemical and Release Properties of this compound.

| Model System | Treatment Group | Day 3 Wound Area (% of Initial) | Day 5 Wound Area (% of Initial) | Day 7 Wound Area (% of Initial) | Day 9 Wound Area (% of Initial) | Reference(s) |

| Diabetic Mouse Model | Control (Saline) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [5] |

| This compound + Light | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [5] |

Table 2: In Vivo Efficacy in Diabetic Wound Healing Model. Note: While photographic evidence demonstrates accelerated wound closure with this compound treatment[5], specific quantitative percentage data on wound area reduction is not yet available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary to its developers, a representative synthesis for photoactivated H₂S donors based on an o-nitrobenzyl caging group and thiocarbamate chemistry is as follows.[1]

-

Preparation of Photocage: An appropriate o-nitrobenzyl alcohol derivative is reacted with an isothiocyanate (e.g., p-fluorophenyl isothiocyanate) in the presence of a base like sodium hydride.

-

Coupling to Fluorophore: The resulting photolabile thiocarbamate is then coupled to the NIR fluorophore scaffold.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography, to yield the high-purity this compound compound.

In Vitro H₂S Release and Detection in Cells

This protocol describes the method for visualizing and confirming H₂S release from this compound in a cellular environment.

Cell Line: HaCaT (human keratinocyte cell line).[7]

Materials:

-

HaCaT cells

-

This compound (20 µM working solution).[3]

-

WSP-5 (Washington State Probe-5), a fluorescent probe for H₂S.[9]

-

Confocal microscope with appropriate laser lines and filters.

Protocol:

-

Cell Culture: Culture HaCaT cells in complete medium in a 37°C, 5% CO₂ incubator until they reach 80-90% confluency.[5][8]

-

This compound Loading: Treat the cells with 20 µM this compound and incubate for the desired time (e.g., 30 minutes).

-

H₂S Probe Loading: Add the H₂S-specific fluorescent probe WSP-5 to the culture medium according to the manufacturer's instructions and incubate.

-

Photoactivation: Irradiate the cells with a light source (e.g., 365 nm) for a specified duration to trigger H₂S release from this compound.

-

Imaging: Immediately visualize the cells using a confocal microscope.

-

Analysis: Analyze the fluorescence intensity to correlate the release of the NIR reporter (from this compound) with the detection of H₂S (by WSP-5).[7]

Diabetic Mouse Model of Impaired Wound Healing

This protocol outlines the establishment of a diabetic mouse model to evaluate the in vivo efficacy of this compound.

Animal Model: C57BL/6J mice or similar strain.[7][11]

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Blood glucose meter

-

Surgical tools for creating full-thickness wounds

-

This compound formulation for topical application

-

Light source for in vivo photoactivation (365 nm)

Protocol:

-

Induction of Diabetes:

-

Wounding Procedure:

-

After several weeks of sustained diabetes, anesthetize the mice.

-

Create a full-thickness dermal wound (e.g., 6-8 mm diameter) on the dorsal surface using a biopsy punch.

-

-

Treatment Application:

-

Topically apply the this compound formulation to the wound bed of the treatment group. The control group receives a vehicle control (e.g., saline).

-

Irradiate the wound area with a 365 nm light source for a predetermined time to activate this compound.

-

-

Wound Healing Assessment:

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 9).[5]

-

Measure the wound area using image analysis software to quantify the rate of wound closure.

-

At the end of the study, excise the wound tissue for histological analysis (e.g., H&E staining for cellular infiltration, Masson's trichrome for collagen deposition) and biomarker analysis (e.g., immunohistochemistry for inflammatory and angiogenic markers).

-

Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows associated with this compound.

Caption: Mechanism of action for this compound, from photoactivation to biological effect.

Caption: Experimental workflow for the evaluation of this compound in vitro and in vivo.

Conclusion and Future Directions

This compound represents a significant step forward in the development of targeted gasotransmitter therapies. Its photo-controlled activation mechanism, coupled with a self-reporting NIR fluorescent signal, provides an unprecedented level of control and real-time feedback for therapeutic intervention. The promising preclinical data in diabetic wound healing models highlight its potential as a next-generation treatment for chronic wounds.

Future research should focus on obtaining more detailed quantitative data on its in vivo efficacy, including dose-response relationships and optimal light delivery parameters. Further investigation into its long-term safety profile and the elucidation of the downstream signaling pathways activated by the localized H₂S release will be crucial for its translation into clinical applications. The development of this compound variants with activation wavelengths deeper in the NIR spectrum could further enhance tissue penetration and broaden its therapeutic utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. lmosafety.or.kr [lmosafety.or.kr]

- 6. HaCaT Cells [cytion.com]

- 7. biorxiv.org [biorxiv.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. An older diabetes-induced mice model for studying skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for xenotransplantation of human skin and streptozotocin diabetes induction in immunodeficient mice to study impaired wound healing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The PRO-F Protocol for Inducing and Analyzing Pro-Fibrotic Phenotypes in Cell Culture

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases. Understanding the molecular mechanisms driving the differentiation of fibroblasts into pro-fibrotic myofibroblasts is critical for the development of novel anti-fibrotic therapies. The PRO-F (Pro-Fibrotic) protocol described here provides a standardized workflow for inducing a fibrotic phenotype in vitro using Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine. This document outlines the experimental procedures, key signaling pathways, and quantitative endpoints for assessing the pro-fibrotic response in cell culture models.

Core Principle

The this compound protocol is based on the treatment of fibroblast cell lines (e.g., human dermal fibroblasts, NIH/3T3) with TGF-β1 to stimulate their transdifferentiation into myofibroblasts. This process is characterized by the increased expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), enhanced collagen production, and the activation of specific intracellular signaling cascades. These changes can be quantitatively measured to assess the efficacy of potential anti-fibrotic compounds.

Experimental Workflow and Methodologies

The overall workflow of the this compound protocol involves cell preparation, induction of the pro-fibrotic phenotype, and subsequent analysis of key fibrotic markers.

Caption: Overview of the this compound experimental workflow.

Detailed Experimental Protocols

1. Cell Culture and Pro-Fibrotic Induction

This protocol describes the steps for preparing and treating cells to induce a pro-fibrotic phenotype.

-

Materials:

-

Human dermal fibroblasts (or other suitable fibroblast cell line)

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

Recombinant Human TGF-β1 (carrier-free)

-

Sterile cell culture plates (6-well, 12-well, or 96-well)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-